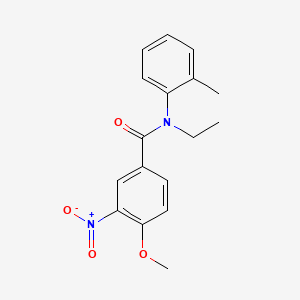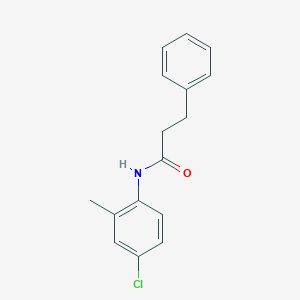![molecular formula C15H13F3N2S2 B5732926 N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as MTTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is thought to inhibit PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This mechanism of action has been confirmed through a range of biochemical and structural studies, and provides a basis for further investigation into the potential therapeutic applications of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea.
Biochemical and Physiological Effects:
In addition to its potential as a PTP inhibitor, N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been found to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory activity, inhibition of angiogenesis, and modulation of oxidative stress pathways. These effects suggest that N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea may have potential applications in a range of disease areas, including cancer, cardiovascular disease, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research into N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. These include:
1. Further investigation of its potential as a PTP inhibitor, including studies of its efficacy in animal models of disease.
2. Exploration of its potential as a therapeutic agent in a range of disease areas, including cancer, cardiovascular disease, and neurodegenerative disorders.
3. Investigation of its potential as a tool for studying cellular signaling pathways, including studies of its effects on specific protein targets.
4. Development of more efficient synthesis methods for N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, which could enable larger-scale production and facilitate further research.
5. Investigation of the potential for N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea to be used in combination with other therapeutic agents, including chemotherapy drugs and immunotherapy agents.
Synthesemethoden
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 2-chloro-4-methylthiophenol with 2-(trifluoromethyl)aniline. The resulting product is then treated with thiourea to yield N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. This synthesis method has been optimized to yield high purity N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea with good yields.
Wissenschaftliche Forschungsanwendungen
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is its potential use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a range of diseases, including cancer and autoimmune disorders. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been found to selectively inhibit certain PTPs, making it a promising candidate for further investigation as a potential therapeutic agent.
Eigenschaften
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S2/c1-22-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBQDNCBRNWHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)

![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)
